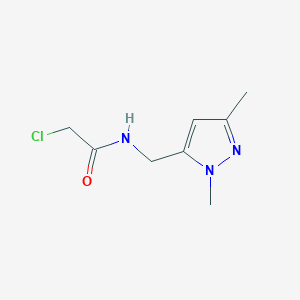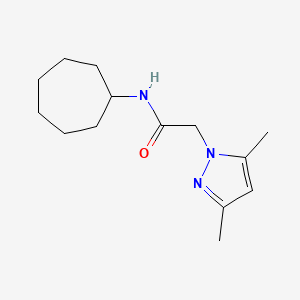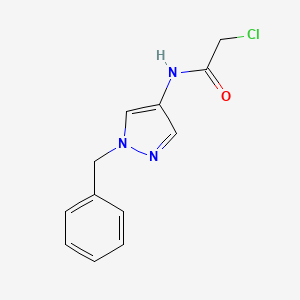
2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is not fully understood. However, studies have suggested that the compound may exert its cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. The neuroprotective effects of the compound may be due to its ability to reduce oxidative stress and inflammation in the brain. The anti-inflammatory properties of 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide may be mediated by its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can affect various biochemical and physiological processes. The compound has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. Additionally, 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. The compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One advantage of using 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in lab experiments is its potential as a chemotherapeutic agent. The compound has been shown to exhibit cytotoxic effects on cancer cells, making it a promising candidate for further study. Additionally, the neuroprotective and anti-inflammatory properties of the compound could be useful in the development of therapies for neurodegenerative and inflammatory diseases. However, one limitation of using 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in lab experiments is its potential toxicity. Studies have shown that the compound can induce apoptosis in normal cells as well as cancer cells, suggesting that caution should be exercised when using the compound in vivo.
将来の方向性
There are several future directions for the study of 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide. One potential direction is the development of the compound as a chemotherapeutic agent. Further studies are needed to determine the optimal dosage and administration route for the compound, as well as its potential side effects. Another direction is the study of the compound's neuroprotective effects in animal models of neurodegenerative diseases. Additionally, the anti-inflammatory properties of 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide could be further explored in the development of therapies for inflammatory diseases.
合成法
The synthesis of 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves the reaction of 4-amino-2-methylpyridine with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride in the presence of a base. The resulting compound is then treated with benzoyl chloride to obtain 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide.
科学的研究の応用
2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that the compound exhibits cytotoxic effects on cancer cells, suggesting its potential as a chemotherapeutic agent. Additionally, 2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. The compound has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-7-5-6-8-12(9)14(18)15-13-10(2)16-17(4)11(13)3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAIFFIJNIBPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)




![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide](/img/structure/B7459156.png)

![5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459170.png)


![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)
